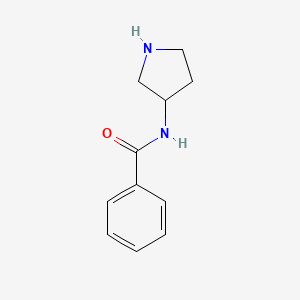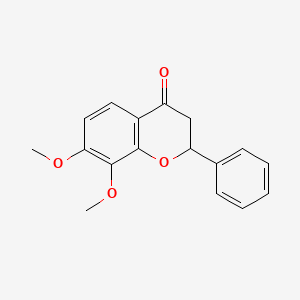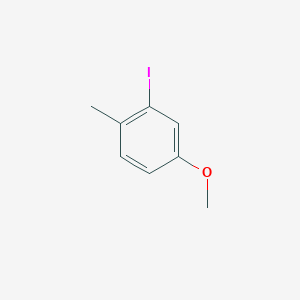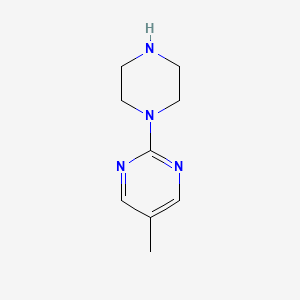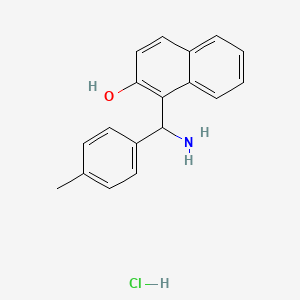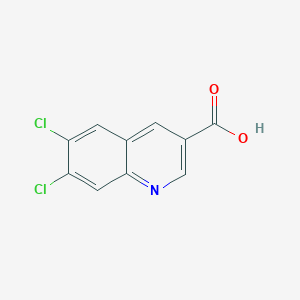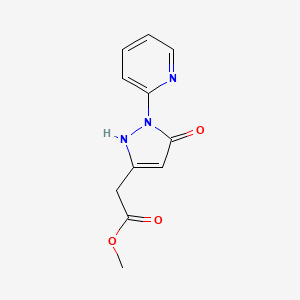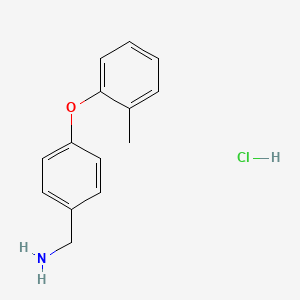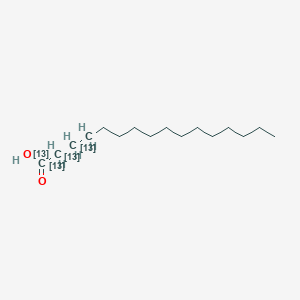
(1,2,3,4-13C4)hexadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4-13C4)hexadecanoic acid, also known as Hexadecanoic acid-1,2,3,4-13C4, is a stable isotope-labeled compound. It is a long-chain saturated fatty acid commonly found in both animals and plants. The compound is labeled with carbon-13 at positions 1, 2, 3, and 4, making it useful for various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-13C4)hexadecanoic acid involves the incorporation of carbon-13 isotopes into the palmitic acid molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of labeled acetic acid or other carbon-13 labeled compounds as starting materials. The synthesis process may include steps such as esterification, reduction, and hydrolysis to obtain the final labeled product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research. The production may involve the use of specialized equipment and techniques to handle the labeled compounds safely and efficiently .
化学反应分析
Types of Reactions
(1,2,3,4-13C4)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palmitic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and reaction times .
Major Products
The major products formed from these reactions include various palmitic acid derivatives, such as palmitic alcohol, palmitic esters, and other substituted palmitic acid compounds .
科学研究应用
(1,2,3,4-13C4)hexadecanoic acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of fatty acids.
Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Utilized in research on the effects of fatty acids on health and disease, including studies on obesity, diabetes, and cardiovascular diseases.
Industry: Applied in the development of new materials and products, such as cosmetics and pharmaceuticals
作用机制
The mechanism of action of (1,2,3,4-13C4)hexadecanoic acid involves its incorporation into biological systems where it can be metabolized like natural palmitic acid. The labeled carbon atoms allow researchers to track its metabolic pathways and interactions within the body. Molecular targets include enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. The compound can also affect signaling pathways related to lipid metabolism and energy homeostasis .
相似化合物的比较
Similar Compounds
Palmitic acid-13C16: Labeled with carbon-13 at position 16.
Stearic acid-1-13C: Labeled stearic acid with carbon-13 at position 1.
Oleic acid-1,2,3,7,8-13C5: Labeled oleic acid with carbon-13 at positions 1, 2, 3, 7, and 8
Uniqueness
(1,2,3,4-13C4)hexadecanoic acid is unique due to its specific labeling at positions 1, 2, 3, and 4, which provides detailed information on the early stages of fatty acid metabolism. This makes it particularly valuable for studies focusing on the initial steps of lipid synthesis and degradation .
属性
CAS 编号 |
302912-12-5 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
260.39 g/mol |
IUPAC 名称 |
(1,2,3,4-13C4)hexadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13+1,14+1,15+1,16+1 |
InChI 键 |
IPCSVZSSVZVIGE-FIZPRHLTSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)O |
手性 SMILES |
CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-thieno[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1628280.png)
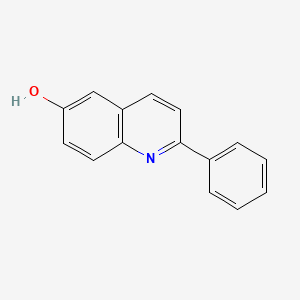
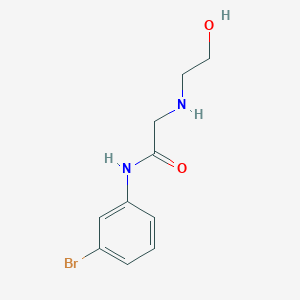
![6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1628283.png)
